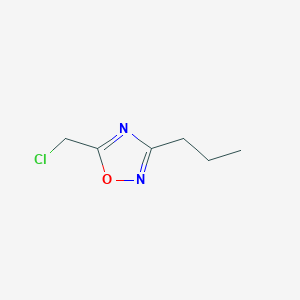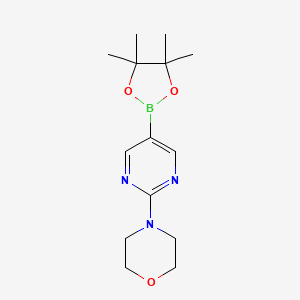![molecular formula C8H7ClN2 B1591430 4-クロロ-3-メチル-1H-ピロロ[2,3-b]ピリジン CAS No. 688782-02-7](/img/structure/B1591430.png)
4-クロロ-3-メチル-1H-ピロロ[2,3-b]ピリジン
概要
説明
4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been found to have potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . For instance, one study reported a yield of 71% as a yellow solid with a melting point of 287–288 °C .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine has been analyzed using high-resolution X-ray diffraction data . The topology of the bonding scheme within the molecule as well as of the intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds has been investigated .Chemical Reactions Analysis
The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine include a molecular weight of 118.1359 . The experimental charge density distribution has been carried out using high-resolution X-ray diffraction data .科学的研究の応用
以下は、いくつかのユニークな用途に焦点を当てた、「4-クロロ-3-メチル-1H-ピロロ[2,3-b]ピリジン」の科学研究における用途に関する包括的な分析です。
糖尿病の管理
この化合物は、血中グルコースレベルを低下させる効果を示しており、高血漿血中グルコースを含む疾患の予防と治療に役立つ可能性があります。 これには、1型糖尿病、肥満関連糖尿病、糖尿病性脂質異常症、高トリグリセリド血症、インスリン抵抗性、耐糖能障害、高脂血症、心血管疾患、高血圧が含まれます .
生化学研究
4-クロロ-3-メチル-1H-ピロロ[2,3-b]ピリジンは、生命科学研究において、生物学的物質または有機化合物として使用される生化学試薬として役立ちます .
がん研究
この化合物の誘導体は、特に乳がん研究における4T1細胞におけるがん細胞の移動と浸潤能力に対する効果について評価されています . さらに、これらの誘導体は強力なFGFR阻害剤であり、がん治療戦略において重要です .
複素環式化合物の合成
この化合物は、医薬品や農業における潜在的な用途を持つさまざまな複素環式化合物の合成における出発物質として使用されます .
免疫学
免疫学的研究では、この化合物の誘導体は、T細胞の分化、増殖、生存に関与するサイトカインの機能に不可欠なJAK/STATシグナル伝達経路における役割について研究されています .
電子構造解析
この化合物は、高分解能X線回折データを使用して、そのトポロジー的特徴と電子構造について研究されています。 この研究は、分子間相互作用と特性の理解に貢献することができます .
各セクションは、さまざまな科学研究分野におけるこの化学化合物の多様な用途の概要を示しています。含まれている参考文献は、各トピックに関するさらに詳細な情報への道筋を提供します。
MDPI - ピロロ[3,4-c]ピリジンの生物活性 Chemsrc - 4-クロロ-1H-ピロロ[2,3-b]ピリジンの使用 RSC Publishing - 1H-ピロロ[2,3-b]ピリジン誘導体の生物学的評価 J-STAGE - 1H-ピロロ[2,3-b]ピリジン誘導体の合成と評価 RSC Publishing - トポロジー的特徴と電子構造 Springer - ピロロピラジン誘導体:合成アプローチと生物活性
特性
IUPAC Name |
4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-11-8-7(5)6(9)2-3-10-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHDZZGHIUEOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591884 | |
| Record name | 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688782-02-7 | |
| Record name | 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=688782-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-3-METHYL-7-AZAINDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2R)-1-tert-butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane](/img/structure/B1591364.png)




